3-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
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Overview
Description
3-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a synthetic organic compound that features a unique combination of an indole ring, a thiadiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling of the Indole and Thiadiazole Rings: The indole and thiadiazole rings can be coupled using a suitable linker, such as a propanamide group, through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The unique structural features of the compound could be exploited in the design of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving indole and thiadiazole derivatives.
Mechanism of Action
The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide: Contains a chlorine atom instead of fluorine, potentially altering its properties.
3-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(methyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide: Has a methyl group instead of an isopropyl group, which may influence its steric and electronic characteristics.
Uniqueness
The presence of the fluorine atom in 3-(6-fluoro-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can significantly impact its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and can influence their binding affinity to biological targets.
Properties
Molecular Formula |
C16H17FN4OS |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(6-fluoroindol-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H17FN4OS/c1-10(2)15-19-20-16(23-15)18-14(22)6-8-21-7-5-11-3-4-12(17)9-13(11)21/h3-5,7,9-10H,6,8H2,1-2H3,(H,18,20,22) |
InChI Key |
GYRACWUJWCCXJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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